3-Hydroxy-N-formyl Leurosidine
Beschreibung
3-Hydroxy-N-formyl Leurosidine is a semi-synthetic derivative of leurosidine, a naturally occurring bisindole alkaloid isolated from Catharanthus roseus (formerly Vinca rosea). Leurosidine itself is an epimer of vinblastine (VLB), differing in the configuration of the hydroxyl and ethyl groups at the C-4′ position . The "3-Hydroxy-N-formyl" modification introduces a hydroxyl group at the C-3 position of the vindoline moiety and replaces the N-methyl group with an N-formyl group. This structural alteration is hypothesized to enhance antitumor activity or alter pharmacokinetic properties, as seen in related N-formyl derivatives like vincristine (N-formyl leurocristine) .
Leurosidine and its derivatives belong to the Vinca alkaloid family, which disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The structural complexity of these compounds, including stereochemical variations and substituent modifications, significantly impacts their biological efficacy and toxicity profiles .
Eigenschaften
CAS-Nummer |
1246812-06-5 |
|---|---|
Molekularformel |
C46H56N4O11 |
Molekulargewicht |
840.971 |
InChI |
InChI=1S/C46H56N4O11/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(58-4)21-33(30)50(25-51)38(44)46(57,41(55)60-6)39(42)61-26(3)52)45(40(54)59-5)22-27-23-48(24-43(56,8-2)36(27)53)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,53,56-57H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44?,45-,46-/m0/s1 |
InChI-Schlüssel |
RSSDLUSJZSSBLJ-PYRLJOQVSA-N |
SMILES |
CCC1(CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
The table below highlights key structural differences between 3-Hydroxy-N-formyl Leurosidine and related Vinca alkaloids:
Key Observations :
- The N-formyl group (as in vincristine and 3-Hydroxy-N-formyl Leurosidine) is associated with altered binding affinity to tubulin and reduced peripheral neuropathy compared to N-methyl derivatives like vinblastine .
- C-3 hydroxylation may increase solubility or metabolic stability, as seen in hydroxylated derivatives of other Vinca alkaloids .
Pharmacological Activity
Antitumor Efficacy
- Leurosidine : Exhibits activity against leukemia and lymphoma at doses of ~0.3 mg/kg in murine models, with a therapeutic index lower than vinblastine .
- Vinrosidine (leurosidine sulfate) : Demonstrated improved bioavailability over leurosidine, with comparable activity to vincristine in early clinical trials .
Toxicity Profile
Q & A
Q. Data Consideration :
| Parameter | Optimal Range | Impact on Yield/Stereochemistry |
|---|---|---|
| Reaction pH | 3.0–3.5 | Prevents undesired epimerization |
| Temperature | 20–25°C | Maintains stereochemical integrity |
| Solvent | Anhydrous DCM | Enhances coupling efficiency |
Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography using programs like SHELXL .
How can researchers characterize the structural integrity of 3-Hydroxy-N-formyl Leurosidine using spectroscopic and crystallographic techniques?
Level: Basic
Answer:
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign proton environments (e.g., C3' hydroxyl at δ 5.2–5.5 ppm) and confirm formyl group presence (δ 8.1–8.3 ppm for N-formyl protons).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in bisindole systems.
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 825.42 for C46H56N4O10).
- X-ray Crystallography : Use SHELXL for structure refinement. Precondition samples via vapor diffusion with acetonitrile/water (70:30) to obtain diffraction-quality crystals .
Q. Example Spectral Data :
| Functional Group | NMR Shift (ppm) | MS Fragment (m/z) |
|---|---|---|
| N-Formyl proton | 8.1–8.3 | 825.42 [M+H]+ |
| C3' Hydroxyl | 5.2–5.5 | 807.40 [M+H–H2O]+ |
What in vitro models are appropriate for assessing the antitumor efficacy of 3-Hydroxy-N-formyl Leurosidine?
Level: Basic
Answer:
- Cell line selection : Use panels representing solid tumors (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) and hematological malignancies (e.g., Jurkat T-cell leukemia).
- Dose-response assays : Apply concentrations from 1 nM to 10 µM over 72 hours, monitoring IC50 via MTT or resazurin assays.
- Mechanistic studies :
Q. Experimental Design Table :
| Parameter | Protocol | Positive Control |
|---|---|---|
| Incubation time | 72 hours | Vincristine |
| Detection method | MTT assay | IC50 ≤ 10 nM |
How should researchers address discrepancies in cytotoxicity data across different cell lines when evaluating 3-Hydroxy-N-formyl Leurosidine?
Level: Advanced
Answer:
Contradictions may arise from:
- ABC transporter expression : Use transporter inhibitors (e.g., verapamil for P-gp) to assess efflux effects.
- Metabolic variability : Normalize data to cellular ATP levels or protein content.
- Batch variability : Cross-validate using ≥3 independent cell line batches.
Q. Troubleshooting Table :
| Discrepancy Source | Mitigation Strategy | Reference Method |
|---|---|---|
| P-gp overexpression | Co-treatment with 10 µM verapamil | |
| Hypoxic conditions | Use normoxia (5% CO2, 21% O2) |
What are the best practices for handling and storing 3-Hydroxy-N-formyl Leurosidine to ensure compound stability?
Level: Basic
Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C. Avoid freeze-thaw cycles.
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to prevent inhalation of aerosols .
- Stability testing : Monitor degradation via HPLC every 6 months (retention time shifts >5% indicate instability).
Q. Stability Guidelines :
| Condition | Acceptable Range | Degradation Marker |
|---|---|---|
| Temperature | –20°C ± 2°C | HPLC peak area <90% |
| Light exposure | <1 hour/day | Color change (yellowing) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
